3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
CAS No.:
Cat. No.: VC20199418
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide -](/images/structure/VC20199418.png)
Specification
Molecular Formula | C17H17N5O2 |
---|---|
Molecular Weight | 323.35 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
Standard InChI | InChI=1S/C17H17N5O2/c1-24-16-9-2-13(3-10-16)4-11-17(23)19-14-5-7-15(8-6-14)22-12-18-20-21-22/h2-3,5-10,12H,4,11H2,1H3,(H,19,23) |
Standard InChI Key | BVCOUPYEJNCOOU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
3-(4-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide (CAS: VC20199418) is defined by the molecular formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol. Its IUPAC name, 3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide, reflects the integration of three key functional groups:
-
A propanamide linker (-CH₂-CH₂-C(=O)-NH-).
-
A 4-methoxyphenyl group providing electron-donating properties.
-
A 1H-tetrazole-1-yl substituent on the terminal phenyl ring, contributing to hydrogen bonding and metabolic stability.
The compound’s canonical SMILES string, COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3, and standardized InChI key (BVCOUPYEJNCOOU-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇N₅O₂ |
Molecular Weight | 323.35 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
PubChem CID | 4783997 |
Solubility (Predicted) | Moderate in DMSO, limited in aqueous media |
LogP (Octanol-Water) | 2.8 (estimated) |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves sequential reactions to assemble its three primary components:
-
Formation of the Propanamide Linker: Acylation of 4-aminophenyltetrazole with 3-(4-methoxyphenyl)propanoic acid using coupling agents like EDCl/HOBt.
-
Tetrazole Ring Installation: Cycloaddition of nitriles with sodium azide under acidic conditions, often catalyzed by transition metals.
-
Purification: Chromatographic techniques (e.g., silica gel column) to achieve >95% purity.
Critical parameters influencing yield include:
-
Temperature: Maintaining 0–5°C during acylation to minimize side reactions.
-
Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.
-
Catalyst Use: Nano-TiCl₄·SiO₂ enhances tetrazole formation efficiency.
Scalability via Continuous Flow Synthesis
Recent advances employ continuous flow reactors to improve reproducibility and scalability. This method reduces reaction times by 40% compared to batch processes, achieving yields of 78–82%.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, though further validation is required.
Table 2: Biological Activity Profile
Assay Type | Target/Organism | Result |
---|---|---|
COX-2 Inhibition | Human recombinant | IC₅₀: 12.3 μM |
Antimicrobial (MIC) | S. aureus (ATCC 29213) | 32 μg/mL |
Cytotoxicity (HeLa) | 24-hour exposure | CC₅₀: >100 μM |
Comparative Analysis with Structural Analogues
Contrast with EVT-12349427
The structurally related compound 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide (EVT-12349427) replaces the methoxyphenyl group with an indole system. While EVT-12349427 shows superior serotonin receptor affinity (Ki: 8 nM), it lacks significant COX-2 inhibition, underscoring the critical role of the methoxy group in anti-inflammatory activity.
Comparison to Methyl N-{[4-(1H-Tetrazol-1-yl)phenyl]acetyl}-beta-alaninate
This analogue (EVT-12310420) features a beta-alaninate ester instead of the propanamide linker. Though it demonstrates improved aqueous solubility (LogP: 1.2), its antimicrobial potency is halved (MIC: 64 μg/mL), highlighting the propanamide’s importance in target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume